Ethoxy(ethyl)amine hydrochloride

Catalog No.
S3544727
CAS No.
287100-34-9
M.F
C4H12ClNO
M. Wt
125.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethoxy(ethyl)amine hydrochloride

CAS Number

287100-34-9

Product Name

Ethoxy(ethyl)amine hydrochloride

IUPAC Name

N-ethoxyethanamine;hydrochloride

Molecular Formula

C4H12ClNO

Molecular Weight

125.6 g/mol

InChI

InChI=1S/C4H11NO.ClH/c1-3-5-6-4-2;/h5H,3-4H2,1-2H3;1H

InChI Key

ZASOFMFAGALONO-UHFFFAOYSA-N

SMILES

CCNOCC.Cl

Canonical SMILES

CCNOCC.Cl

Medicinal Chemistry

Application Summary: In medicinal chemistry, this compound finds its use in the synthesis of pharmaceuticals, particularly in the development of compounds with amine groups.

Methodology: It is used in catalytic amounts, often in conjunction with other reagents, to introduce or modify amine functionalities in drug molecules.

Materials Science

Application Summary: Ethoxy(ethyl)amine hydrochloride is utilized in materials science for the modification of polymers and the creation of novel materials with specific properties.

Methodology: It is applied in polymerization reactions to alter the physical properties of polymers, such as increasing flexibility or enhancing solubility.

Results: The application has resulted in the development of materials with improved characteristics, such as increased thermal stability or enhanced mechanical strength .

Environmental Science

Application Summary: In environmental science, the compound is used in the study of surfactants and their environmental impact.

Methodology: It is analyzed in various matrices to understand its behavior and fate in the environment, often using advanced chromatographic techniques.

Results: Research has provided insights into the biodegradability and toxicity of surfactants containing Ethoxy(ethyl)amine hydrochloride, informing environmental regulations and policies .

Analytical Chemistry

Application Summary: Analytical chemistry leverages Ethoxy(ethyl)amine hydrochloride in the development of analytical methods for the quantification of chemical groups.

Methodology: It is used as a standard or reagent in methods such as gas chromatography-mass spectrometry (GC-MS) for the accurate determination of functional groups in complex molecules.

Results: The use of this compound has led to the establishment of robust, sensitive, and accurate analytical protocols for the analysis of various substances .

Biochemistry

Application Summary: In biochemistry, Ethoxy(ethyl)amine hydrochloride is important for the study of amine-related biochemical processes and reactions.

Methodology: It is used in enzymatic assays and biochemical studies to probe the function of enzymes and other proteins that interact with amines.

Results: Studies involving Ethoxy(ethyl)amine hydrochloride have contributed to a deeper understanding of amine biochemistry and its implications for health and disease .

Surface Science

Application Summary: This compound is used in surface science to create superhydrophobic surfaces, which are highly water-repellent.

Methodology: Ethoxy(ethyl)amine hydrochloride is involved in the coating process of amine-containing fluorinated emulsions and participates in the Michael addition reaction to achieve superhydrophobicity.

Results: Surfaces treated with this method exhibit remarkable water repellency, with water contact angles greater than 150º and low sliding contact angles of 4.7°, indicating superior hydrophobic properties .

Polymer Chemistry

Application Summary: In polymer chemistry, Ethoxy(ethyl)amine hydrochloride is utilized for the synthesis of various polymers and co-polymers, enhancing their properties.

Methodology: It serves as a monomer or a co-monomer in polymerization reactions, contributing to the design of polymers with desired physical and chemical characteristics.

Results: The incorporation of Ethoxy(ethyl)amine hydrochloride in polymer chains has led to the development of polymers with improved solubility, stability, and mechanical strength .

Catalysis

Application Summary: Ethoxy(ethyl)amine hydrochloride is used as a catalyst in organic reactions, particularly in the synthesis of complex molecules.

Methodology: It acts as a Lewis base, facilitating various chemical reactions by stabilizing the transition states and intermediates.

Results: The catalytic activity of Ethoxy(ethyl)amine hydrochloride has been instrumental in achieving high reaction rates and selectivity for desired products .

Nanotechnology

Application Summary: In nanotechnology, this compound is utilized in the synthesis of nanoparticles and the functionalization of nanomaterials.

Methodology: It serves as a reducing agent or a capping ligand, controlling the size and shape of nanoparticles during synthesis.

Results: The use of Ethoxy(ethyl)amine hydrochloride in nanotechnology has led to the creation of nanoparticles with specific properties for use in electronics, medicine, and environmental applications .

Pharmaceutical Analysis

Application Summary: Pharmaceutical analysis employs Ethoxy(ethyl)amine hydrochloride for the quantification of drug substances and excipients.

Methodology: It is used in chromatographic techniques such as HPLC and GC-MS for the separation and detection of pharmaceutical compounds.

Results: This application has improved the accuracy and precision of pharmaceutical analyses, ensuring the quality and safety of medicinal products .

Ethoxy(ethyl)amine hydrochloride is a chemical compound characterized by the presence of an ethoxy group (C2H5O-) and an ethyl amine group (C2H5NH2), combined with hydrochloric acid to form a salt. Its molecular formula is C4H11ClN2O, and it appears as a white crystalline solid. The compound exhibits both amine and ether functionalities, making it versatile in various

There is no documented information available on the specific mechanism of action of ethoxy(ethyl)amine hydrochloride.

Due to the lack of extensive research on this compound, specific safety information is not readily available. However, considering the presence of an amine group, it is advisable to handle it with caution as amines can be irritating to the skin, eyes, and respiratory system []. Always consult safety data sheets (SDS) before handling any unknown compound.

Due to its functional groups:

  • Acid-Base Reactions: The amine group can act as a weak base, accepting protons from stronger acids, which facilitates the formation of quaternary ammonium salts when reacted with alkyl halides.
  • Substitution Reactions: The ethyl amine group can act as a nucleophile, participating in nucleophilic substitution reactions where it displaces leaving groups from other molecules.
  • Hydrolysis: Under certain conditions, the compound may hydrolyze to form ethanol and hydroxylamine hydrochloride, breaking the bond between the ethyl group and the oxygen atom.

Research indicates that Ethoxy(ethyl)amine hydrochloride has potential biological activity, particularly in medicinal chemistry. It is involved in synthesizing pharmaceuticals that contain amine functionalities, contributing to drug development efforts. Additionally, studies suggest its utility in enzymatic assays to explore enzyme functions related to amines, enhancing the understanding of biochemical pathways relevant to health and disease.

Several methods exist for synthesizing Ethoxy(ethyl)amine hydrochloride:

  • Direct Alkylation: Ethylamine can be directly alkylated with ethylene oxide in the presence of a base like sodium hydride or sodium ethoxide, followed by treatment with hydrochloric acid to form the hydrochloride salt .
  • Grignard Reagents: A more complex method involves using Grignard reagents with ethylene oxide and subsequent steps including etherification and reduction processes .
  • Catalytic Methods: The compound can also be synthesized using catalytic amounts of Ethoxy(ethyl)amine hydrochloride in conjunction with other reagents to introduce amine functionalities into drug molecules.

Ethoxy(ethyl)amine hydrochloride finds diverse applications across various fields:

  • Medicinal Chemistry: It is used in synthesizing pharmaceutical compounds with amine groups.
  • Polymer Chemistry: The compound serves as a monomer or co-monomer in polymerization reactions, enhancing properties like solubility and mechanical strength.
  • Surface Science: It is utilized in creating superhydrophobic surfaces through coating processes involving fluorinated emulsions.
  • Environmental Science: The compound aids in studying surfactants and their environmental impacts.

Studies involving Ethoxy(ethyl)amine hydrochloride have explored its interactions with various biological systems. Its role in enzyme assays has provided insights into amine biochemistry, highlighting its potential effects on health and disease mechanisms. Furthermore, its ability to modify polymer characteristics has implications for material science, indicating interactions at the molecular level that influence physical properties.

Ethoxy(ethyl)amine hydrochloride shares similarities with several other compounds due to its amine and ether functionalities. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
EthylamineC2H5NH2Simple primary amine without ether functionality
Diethylamine(C2H5)2NHSecondary amine; lacks ether group
Triethylamine(C2H5)3NTertiary amine; fully substituted nitrogen
Bis(2-chloroethyl)amineClCH2CH2N(CH2CH3)2Contains chloro groups; used for different reactivity
HydroxyethylamineHOCH2CH2NH2Contains hydroxyl group; different reactivity profile

Ethoxy(ethyl)amine hydrochloride is unique due to its combination of both an ether and an amine group, providing versatility in

Dates

Modify: 2023-08-19

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